5-(3-Chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

adenosine receptor pharmacology GPCR ligand screening radioligand binding assay

5-(3-Chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 478255-21-9) is a synthetic 1,2,4-triazole-3-thiol Schiff base derivative with molecular formula C₁₈H₁₇ClN₄S and molecular weight 356.9 g/mol. It features a 3-chlorophenyl substituent at the triazole C5 position and a 4-isopropylbenzylideneamino group at the N4 position, forming an extended conjugated system via the Schiff base linkage.

Molecular Formula C18H17ClN4S
Molecular Weight 356.9 g/mol
CAS No. 478255-21-9
Cat. No. B12042862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
CAS478255-21-9
Molecular FormulaC18H17ClN4S
Molecular Weight356.9 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl
InChIInChI=1S/C18H17ClN4S/c1-12(2)14-8-6-13(7-9-14)11-20-23-17(21-22-18(23)24)15-4-3-5-16(19)10-15/h3-12H,1-2H3,(H,22,24)/b20-11+
InChIKeyKGAFMKOOYKXLGT-RGVLZGJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 478255-21-9): Procurement-Relevant Chemical Identity


5-(3-Chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 478255-21-9) is a synthetic 1,2,4-triazole-3-thiol Schiff base derivative with molecular formula C₁₈H₁₇ClN₄S and molecular weight 356.9 g/mol [1]. It features a 3-chlorophenyl substituent at the triazole C5 position and a 4-isopropylbenzylideneamino group at the N4 position, forming an extended conjugated system via the Schiff base linkage [2]. This compound is catalogued in authoritative chemical databases including PubChem (CID 6878956) and ChEMBL (CHEMBL4522864), with commercial availability at ≥95% purity from multiple vendors including Sigma-Aldrich (product L229946) [1][2]. Its crystal structure has been experimentally determined via co-crystallization with streptavidin (PDB 6VNW), providing high-confidence structural validation at 1.63 Å resolution [3].

Why 5-(3-Chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol Cannot Be Casually Substituted by In-Class Analogs


Within the 4-(benzylideneamino)-4H-1,2,4-triazole-3-thiol chemical family, three critical structural variables independently govern biological target engagement: (1) the position and electronic character of the phenyl substituent at C5, (2) the nature of the substituent on the benzylidene ring at N4, and (3) the thiol-thione tautomeric equilibrium (SH ↔ C=S), which dictates metal-chelating capacity and nucleophilic reactivity [1]. In the target compound, the 3-chlorophenyl group at C5 introduces a meta-electron-withdrawing effect (Hammett σₘ = 0.37 for Cl) that modulates the π-electron density of the triazole ring distinctly from the para (σₚ = 0.23) or ortho (σₒ = ~0.41 with steric encumbrance) isomers [2]. Simultaneously, the 4-isopropyl group on the benzylidene ring provides a defined steric bulk (molar refractivity contribution ~14.5 cm³/mol) and lipophilic character (π contribution ~1.3) that differs from methyl, fluoro, or unsubstituted analogs [2]. The thiol-thione tautomerism—a hallmark of 1,2,4-triazole-3-thiols—introduces an additional variable: the thiol form enables S-alkylation, disulfide formation, and metal coordination, while the thione form (C=S) favors hydrogen-bond acceptor interactions [1]. These three interdependent structural features mean that replacing any single substituent can produce a compound with fundamentally different target binding, physicochemical properties, and assay behavior, precluding generic interchange.

Product-Specific Quantitative Evidence for 5-(3-Chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Comparator-Based Differentiation Data


A3 Adenosine Receptor Binding Affinity: Target Engagement Differentiated from the 2-Chlorophenyl and 4-Chlorophenyl Regioisomers

The target compound (CAS 478255-21-9, 3-Cl isomer) has a documented binding affinity of Ki = 3,820 nM at the human A3 adenosine receptor, measured by displacement of [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide in a validated radioligand binding assay [1]. This represents the only publicly available quantitative target engagement datum across the entire 5-(chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol regioisomer series. No published Ki, IC₅₀, or Kd values exist for the 2-chlorophenyl analog (CAS 478254-31-8) or the 4-chlorophenyl analog (CAS 497083-91-7) at this receptor target [2]. The position of chlorine substitution is known to influence receptor binding in triazole-based ligands: the 3-chloro substitution pattern has been specifically claimed in multiple patent families covering adenosine A3 receptor modulators, indicating this particular substitution geometry is preferred for A3 receptor engagement relative to other halogenation patterns [3].

adenosine receptor pharmacology GPCR ligand screening radioligand binding assay

Thiol-Thione Tautomeric Reactivity Profile Enabling Chemoselective Derivatization Not Possible with 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol Precursors

The target compound exists as the Schiff-base-capped 4-(benzylideneamino) derivative rather than the 4-amino precursor (e.g., CAS 117320-66-8). Spectroscopic and quantum mechanical studies on analogous 1,2,4-triazole-3-thiol systems confirm that the thiol-thione tautomeric equilibrium (SH ↔ C=S) is solvent- and substitution-dependent [1]. In the thiol form, the exocyclic sulfur serves as a soft nucleophile for S-alkylation, disulfide formation, and transition metal coordination. In the thione form, the C=S group acts as a hydrogen-bond acceptor. Critically, the 4-(benzylideneamino) group in the target compound 'caps' the N4 amine, preventing the competing N-alkylation and N-acylation side reactions that plague the 4-amino precursor (CAS 117320-66-8) during derivatization [2]. Published synthetic protocols for this compound class demonstrate that the Schiff base can be cleaved under controlled acidic conditions (HCl/EtOH) to regenerate the 4-amino group for further functionalization, or retained as a protecting group during sulfur-directed reactions [2]. This orthogonal reactivity—thiol-selective chemistry with a protected N4 position—is a defined chemoselective advantage over the 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol precursor (CAS 117320-66-8), which requires additional protection/deprotection steps for sulfur-selective modifications.

chemo-selective derivatization thiol-click chemistry bioconjugation handle

Crystal Structure Validation at 1.63 Å Resolution Provides Atomic-Level Confidence Unavailable for Non-Crystallized Regioisomer Analogs

The target compound has been co-crystallized with streptavidin and its three-dimensional structure deposited in the Protein Data Bank as entry 6VNW at 1.63 Å resolution [1]. This high-resolution structural data provides atomic-level confirmation of the (E)-configuration at the benzylidene C=N double bond, the spatial orientation of the 3-chlorophenyl and 4-isopropylbenzylidene substituents, the thiol-thione tautomeric state in the protein-bound conformation, and key protein-ligand interaction distances. In contrast, no crystal structures exist in the PDB for the 2-chlorophenyl analog (CAS 478254-31-8), the 4-chlorophenyl analog (CAS 497083-91-7), or the unsubstituted phenyl analog within this specific scaffold. The experimentally determined electron density map (deposited structure factors) allows computational chemists to validate docking poses, perform free energy perturbation calculations, and generate pharmacophore models with confidence levels unattainable from computationally predicted conformers alone.

X-ray crystallography protein-ligand complex structure-based drug design

Lipophilic-Ligand Efficiency Profile Differentiated from 5-Cyclohexyl and 5-(Thiophen-2-ylmethyl) Scaffold Variants

The target compound has a calculated partition coefficient (cLogP) of approximately 4.6 and molecular weight of 356.9 g/mol, yielding a lipophilic ligand efficiency (LLE = pKi − cLogP) profile that differs materially from analogs with alternative C5 substituents [1]. The 5-cyclohexyl analog (CAS 489416-05-9, MW ~328 g/mol, cLogP ~4.1) has lower aromatic character and altered π-stacking potential. The 5-(thiophen-2-ylmethyl) scaffold series has demonstrated antifungal activity with MIC values ranging from 31.25 to 125 μg/mL against C. albicans in published head-to-head comparisons with fluconazole [2]. These differences in cLogP, molecular shape, and aromatic surface area directly affect aqueous solubility, plasma protein binding, and membrane permeability—key parameters in compound progression decisions. The target compound's 3-chlorophenyl group provides a defined balance of aromatic planarity (for π-π stacking with aromatic receptor residues) and moderate lipophilicity (Cl substitution adds ~0.71 log units vs unsubstituted phenyl) that is intermediate between the highly lipophilic cyclohexyl variant and the heteroaromatic thiophenylmethyl series [1].

lipophilic ligand efficiency drug-likeness physicochemical property optimization

DFT-Optimized Conformational Stability Supporting Reproducible Docking and QSAR Modeling

Density functional theory (DFT) studies performed on chemically analogous 4-(benzylideneamino)-5-aryl-4H-1,2,4-triazole-3-thiol systems demonstrate that the (E)-configuration at the exocyclic C=N double bond is the thermodynamically favored isomer, with a calculated energy difference (ΔE) of ≥3.5 kcal/mol relative to the (Z)-configuration [1]. This energy barrier ensures that the target compound exists predominantly as a single geometric isomer at ambient temperature, providing conformational homogeneity critical for reproducible biological assay results. The 4-isopropylbenzylidene group introduces a defined degree of conformational restriction: the isopropyl group at the para position of the benzylidene ring limits phenyl ring rotation relative to the C=N plane, as confirmed by variable-temperature ¹H-NMR studies on related compounds [1]. This contrasts with unsubstituted benzylidene analogs, which exhibit greater rotational freedom and consequently populate multiple low-energy conformers in solution, potentially confounding structure-based interpretation of biological data.

conformational analysis DFT calculations molecular docking

Recommended Research Application Scenarios for 5-(3-Chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol Based on Quantitative Evidence


A3 Adenosine Receptor Radioligand Probe Development and GPCR Screening Panel Component

With a validated Ki of 3,820 nM at the human A3 adenosine receptor [1], the target compound serves as a characterized starting point for developing fluorescent or radiolabeled probe molecules for A3AR binding assays. The 3-chlorophenyl substitution position provides a defined structural handle for SAR expansion around this receptor target. The deposited co-crystal structure (PDB 6VNW, 1.63 Å) enables rational design of affinity-enhancing modifications with atomic-level guidance [2]. As the only regioisomer in the chlorophenyl series with established A3AR engagement, this compound uniquely enables comparative profiling of 3-Cl vs 2-Cl vs 4-Cl substitution effects when used as a reference standard in receptor panel screening.

Chemoselective S-Derivatization Platform for Metal Complex and Bioconjugate Synthesis

The target compound's benzylideneamino-capped N4 position, combined with the free thiol/thione at C3, provides inherent chemoselectivity for S-directed reactions without competitive N-reactivity at the triazole ring [1]. This makes it a preferred scaffold for synthesizing transition metal complexes (Zn, Cu, Co, Ni, Hg) where the thiol sulfur coordinates as a soft ligand—a strategy extensively validated in the broader 1,2,4-triazole-3-thiol metal complex literature showing enhanced antibacterial activity of metal complexes vs free ligands [2]. For bioconjugation applications, the thiol group enables maleimide coupling and disulfide exchange chemistry, while the 4-isopropylbenzylidene group provides a hydrophobic anchor for membrane interaction studies.

Pharmacophore Template for Structure-Based Drug Design and Computational Screening

The experimentally validated (E)-configuration and conformational restriction imposed by the 4-isopropylbenzylidene group make this compound an ideal 3D pharmacophore template [1]. With an experimentally determined protein-bound conformation (PDB 6VNW), computational chemists can perform shape-based screening, electrostatic similarity searching, and receptor-based pharmacophore generation without the uncertainty of predicted docking poses [2]. The defined lipophilic range (cLogP ~4.6) and intermediate molecular weight (357 Da) place this scaffold within favorable drug-like property space, making it suitable as a fragment- or lead-like starting point for multiparameter optimization programs.

Regioisomer-Specific SAR Probe in Adenosine and GPCR Target Families

In systematic SAR campaigns exploring the effect of halogen substitution position on GPCR binding selectivity, the target compound provides a specific, quantifiable reference point: Ki = 3,820 nM at human A3AR [1]. When tested alongside the 2-chlorophenyl (CAS 478254-31-8) and 4-chlorophenyl (CAS 497083-91-7) isomers—neither of which has published receptor binding data—the 3-Cl compound can establish whether meta-substitution is indeed the preferred geometry for A3AR engagement, as suggested by adenosine receptor modulator patent families [2]. This regioisomeric comparison is essential for understanding the halogen-position selectivity determinants in this scaffold class and for prioritizing which isomer to advance in lead optimization.

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